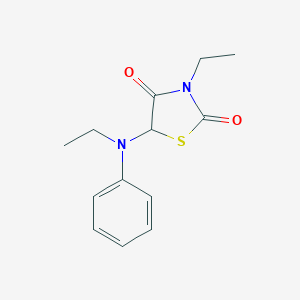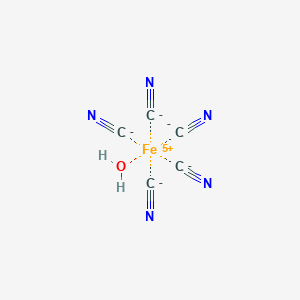
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione, also known as EMAZ, is a heterocyclic compound that has been widely studied for its potential use in various scientific research applications. EMAZ is a thiazolidinedione derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been shown to possess a range of biochemical and physiological effects. Studies have shown that 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione can inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. Additionally, 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit the activity of GSK-3β, which is involved in various cellular processes. Additionally, 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been shown to possess anti-cancer and anti-inflammatory properties, making it a promising candidate for further investigation. However, one limitation of using 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione. One area of research that warrants further investigation is the potential use of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in the treatment of diabetes. Additionally, further studies are needed to determine the safety and efficacy of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in various applications, including cancer research and inflammation. Finally, the development of new synthesis methods for 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione may lead to the discovery of new derivatives with improved properties and potential uses.
Synthesemethoden
The synthesis of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione can be achieved through a multi-step process that involves the reaction of various reagents and catalysts. One common method for synthesizing 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate compound, 2-ethoxy-4-methoxy-5-nitroaniline, which is then reacted with thiosemicarbazide to produce 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential use in various scientific research applications. One area of research where 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has shown promise is in the field of cancer research. Studies have shown that 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
Produktname |
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C12H14N2O3S |
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
3-ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3S/c1-3-14-11(15)10(18-12(14)16)13-8-6-4-5-7-9(8)17-2/h4-7,10,13H,3H2,1-2H3 |
InChI-Schlüssel |
DUMWGQTXNGOCRQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)

![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)


![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
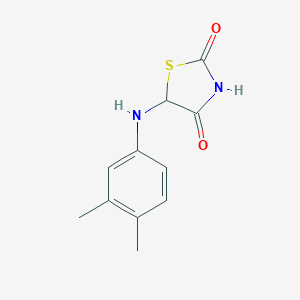
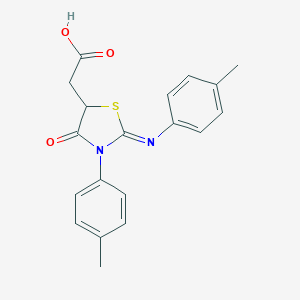
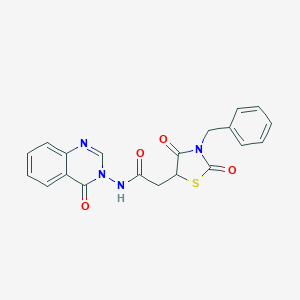
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

